1-Cyclopropylpent-4-en-1-ol

Overview

Description

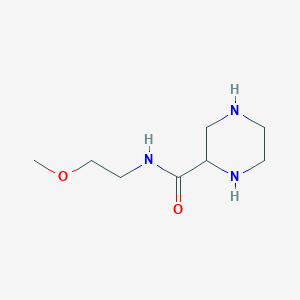

1-Cyclopropylpent-4-en-1-ol is an organic compound that belongs to the family of alcohols. It has a molecular weight of 126.2 . The compound is liquid in its physical form .

Molecular Structure Analysis

The InChI code for 1-Cyclopropylpent-4-en-1-ol is1S/C8H14O/c1-2-3-4-8(9)7-5-6-7/h2,7-9H,1,3-6H2 . This code provides a specific textual identifier for the compound’s molecular structure. For a detailed molecular structure analysis, tools like VESTA, a 3D visualization program for structural models , can be used. Physical And Chemical Properties Analysis

1-Cyclopropylpent-4-en-1-ol is a liquid at room temperature . It has a molecular weight of 126.2 .Scientific Research Applications

Synthesis of Cyclohept-4-enone Derivatives

1-Cyclopropylpent-4-en-1-ol is used as a precursor in the synthesis of cyclohept-4-enone derivatives. This involves a microwave-assisted tandem oxyanionic 5-exo cyclization/Claisen rearrangement sequence, which has been found to be highly stereoselective (Li, Kyne, & Ovaska, 2007).

Selenocyclization of Pent-4-en-1-ol

An innovative route for intramolecular cyclization of pent-4-en-1-ol has been developed through a ring-closing reaction with phenylselenyl halides. This method enables fast and efficient cyclization using various catalysts (Rvović, Divac, Radenković, & Bugarčić, 2011).

Synthesis of Chiral Cyclopropanes

The cyclopropane ring is effectively used in the synthesis of biologically active compounds to restrict their conformation and improve activity. This includes the synthesis of chiral cyclopropanes with differentially functionalized carbon substituents (Kazuta, Matsuda, & Shuto, 2002).

Synthesis of Functionalized Cycloprop[f]indenes

4,5-Dihydro-1H,3H-cycloprop[f]inden-4-ol and related compounds are synthesized from diene systems, demonstrating the versatility of cyclopropylpent-4-en-1-ol derivatives in synthesizing complex molecular structures (Müller & Miao, 1994).

Platinum-Catalyzed Cycloisomerizations

1-Cyclopropylpent-4-en-1-ol derivatives are used in platinum-catalyzed cycloisomerizations, enabling the efficient preparation of important monoterpenes (Harrak et al., 2004).

Biological Activities of Triterpenoids

Triterpenoids derived from 1-cyclopropylpent-4-en-1-ol show significant selective cytotoxicity against certain cell lines, indicating their potential in medical applications (Li et al., 2016).

Enantioselective Cyclopropanation

The compound is used in Rh(II)-catalyzed enantioselective cyclopropanation of olefins, demonstrating its application in producing high-purity enantiomeric compounds (Müller & Ghanem, 2004).

Gold-Catalyzed Reactions

Gold-catalyzed reactions involving 1-cyclopropylpent-4-en-1-ol derivatives lead to a variety of products, showcasing the role of cyclopropane rings in complex organic syntheses (Dorel & Echavarren, 2015).

Safety and Hazards

The safety information for 1-Cyclopropylpent-4-en-1-ol indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using only non-sparking tools . The compound should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name |

1-cyclopropylpent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-8(9)7-5-6-7/h2,7-9H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKZPISVSVOIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylpent-4-en-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B1373966.png)

![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373967.png)

![2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1373978.png)

![2-[(3,3,3-Trifluoropropyl)amino]acetonitrile](/img/structure/B1373982.png)